1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea
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Description
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Analytical Applications
Synthesis of Deuterium-Labeled Compounds : The compound AR-A014418, including 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, has shown potential against various diseases like cancer, pain, and neurodegenerative disorders. A study by Liang et al. (2020) focused on synthesizing a deuterium-labeled version of AR-A014418 for better analytical measurement in pharmacokinetics studies through LC–MS analysis (Liang et al., 2020).
Acetylcholinesterase Inhibitors : A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas synthesized and evaluated by Vidaluc et al. (1995) demonstrated significant antiacetylcholinesterase activity. The research aimed to optimize the spacer length between pharmacophoric moieties and showed high inhibitory activities with certain structural modifications (Vidaluc et al., 1995).
Anticancer Activity
Anticancer Metabolites Synthesis : Nammalwar et al. (2010) outlined the synthesis of major metabolites, including a thiourea compound, derived from NSC 726189, which exhibited strong anticancer activity in various assays. The metabolites were synthesized for potential clinical trials in kidney cancer treatment (Nammalwar et al., 2010).
Antiproliferative Activity : Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs for their antiproliferative activity against laryngeal cancer cells. The study demonstrated that the hydroxyl group's presence was crucial for anticancer activity, with the compounds showing selectivity towards cancer cells and inducing apoptosis (Haridevamuthu et al., 2023).
Synthetic Methodologies
Urea Synthesis from Carboxylic Acids : Thalluri et al. (2014) demonstrated a method for synthesizing ureas through the Lossen rearrangement, starting from carboxylic acids. The process achieved good yields without racemization, highlighting a one-pot synthesis approach from carboxylic acid to urea, which is environmentally friendly and cost-effective (Thalluri et al., 2014).
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-20(24,18-11-15-5-3-4-6-17(15)26-18)13-22-19(23)21-12-14-7-9-16(25-2)10-8-14/h3-11,24H,12-13H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXTWFCEAPUZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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